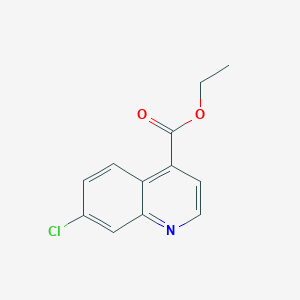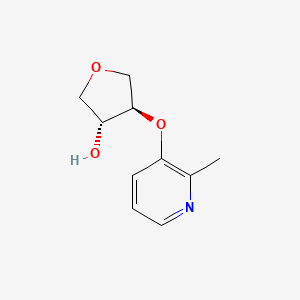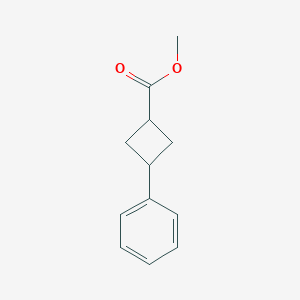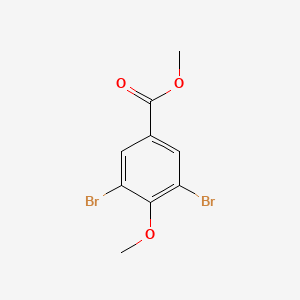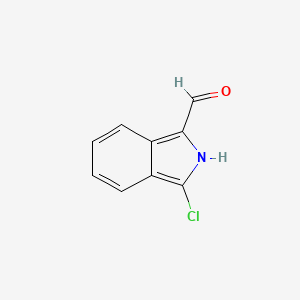
3-chloro-2H-isoindole-1-carbaldehyde
Vue d'ensemble
Description
3-Chloro-2H-isoindole-1-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 3-chloro-2H-isoindole-1-carbaldehyde, has attracted the attention of the chemical community due to their importance in natural products and drugs . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . Another method involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .Molecular Structure Analysis
The molecular structure of 3-chloro-2H-isoindole-1-carbaldehyde consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
Indole derivatives, including 3-chloro-2H-isoindole-1-carbaldehyde, can undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another reaction involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .Physical And Chemical Properties Analysis
The molecular weight of 3-chloro-2H-isoindole-1-carbaldehyde is 179.60 .Applications De Recherche Scientifique
Versatile Reactivity in Synthesis
3-Chloro-2-phenyl-isoindole-1-carbaldehyde exhibits unique reactivity, particularly sensitive to treatments with reducing or alkylating agents. This sensitivity is leveraged for the selective synthesis of new aminoisochromanones (Baglai et al., 2012).
Application in Fluorogenic Analysis
3-(2-Furoyl)quinoline-2-carbaldehyde, a compound related to 3-chloro-2H-isoindole-1-carbaldehyde, is used as a fluorogenic derivatizing reagent for liquid chromatography. It reacts with primary amines to form highly fluorescent isoindoles, facilitating high-sensitivity analysis of amino acids (Beale et al., 1990).
In Antimicrobial Agent Synthesis
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, another analog, has been used to synthesize Schiff’s bases with demonstrated antimicrobial activity. These compounds are effective against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
Mécanisme D'action
Orientations Futures
Indole derivatives, including 3-chloro-2H-isoindole-1-carbaldehyde, have various biologically vital properties and play a main role in cell biology . They have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are potential future directions .
Propriétés
IUPAC Name |
3-chloro-2H-isoindole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(5-12)11-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCGDGFZGPNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



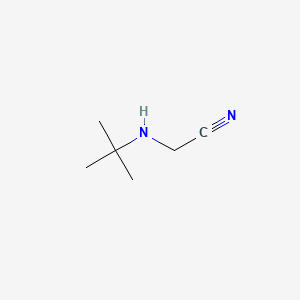
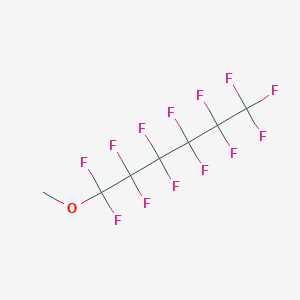
![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)
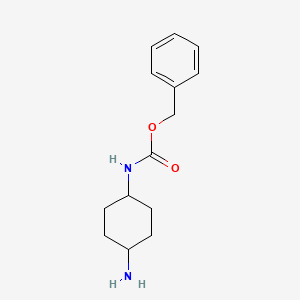
![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)


![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
